molecular formula C18H14INO2 B5035822 Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate

Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate

Cat. No.: B5035822
M. Wt: 403.2 g/mol
InChI Key: MKNJZAPLWGKCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered significant interest in the fields of organic chemistry and medicinal research. This compound is characterized by the presence of an ethyl ester group, a quinoline ring, and an iodophenyl substituent. The unique structural features of this compound make it a valuable building block for the synthesis of various biologically active molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-iodophenyl)quinoline-4-carboxylate typically involves the Friedländer reaction, which is a classical method for constructing quinoline derivatives. This reaction involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For instance, the reaction between 2-amino-5-iodobenzophenone and ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 2-(4-iodophenyl)quinoline-4-carboxylate is primarily related to its ability to interact with biological targets through its quinoline and iodophenyl moieties. The quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects. Additionally, the iodophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

    Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate: Similar structure but with a chlorine substituent instead of iodine.

    Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate: Similar structure but with a bromine substituent instead of iodine.

    Ethyl 2-(4-methylphenyl)quinoline-4-carboxylate: Similar structure but with a methyl substituent instead of iodine.

Uniqueness: Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions and enhance the compound’s reactivity in various chemical transformations. This makes it a valuable intermediate for the synthesis of more complex molecules with potential biological and industrial applications .

Properties

IUPAC Name

ethyl 2-(4-iodophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO2/c1-2-22-18(21)15-11-17(12-7-9-13(19)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNJZAPLWGKCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.